molecular formula C12H20Cl2N2O B15057499 [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride

[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride

Cat. No.: B15057499
M. Wt: 279.20 g/mol
InChI Key: PMVNBNZGBPDTOV-UHFFFAOYSA-N
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Description

[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride ( 1393330-75-0) is a chemical compound with a molecular formula of C12H20Cl2N2O and a molecular weight of 279.21 . This dihydrochloride salt features a methanamine group linked to a tetrahydropyran (oxane) ring, which is further substituted with a pyridin-2-ylmethyl moiety . As a building block in medicinal chemistry, this compound's structure, incorporating both pyridine and tetrahydropyran rings, suggests potential for use in the synthesis of more complex molecules for pharmaceutical research. While specific biological data for this exact compound is not available in the public domain, its molecular framework is similar to scaffolds explored in drug discovery . Researchers are investigating analogous structures for various applications, including as kinase inhibitors and in the study of proliferative disorders . This product is intended for research purposes and is not for human or veterinary use. Please note that the information presented here is based on available data and is for illustrative purposes. Researchers are encouraged to conduct their own experiments to determine the compound's suitability for specific applications.

Properties

Molecular Formula

C12H20Cl2N2O

Molecular Weight

279.20 g/mol

IUPAC Name

[4-(pyridin-2-ylmethyl)oxan-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C12H18N2O.2ClH/c13-10-12(4-7-15-8-5-12)9-11-3-1-2-6-14-11;;/h1-3,6H,4-5,7-10,13H2;2*1H

InChI Key

PMVNBNZGBPDTOV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC2=CC=CC=N2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction could lead to the formation of amine derivatives .

Scientific Research Applications

(4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Salt Form CAS Number Key Features
[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride Pyridin-2-ylmethyl C₁₂H₁₈Cl₂N₂O* 265.18* Dihydrochloride Not provided Bicyclic structure with pyridine at 2-position; enhanced solubility due to dihydrochloride.
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride Pyridin-3-yl C₁₁H₁₆Cl₂N₂O 265.18 Dihydrochloride 1402232-94-3 Pyridine at 3-position alters electronic distribution; similar solubility.
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride Aminomethyl C₇H₁₆Cl₂N₂O 217.13 Dihydrochloride 111511-91-2 Additional amine group increases polarity; lower molecular weight.
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride Methoxymethyl C₈H₁₈ClNO₂ 195.69 Hydrochloride 1385696-74-1 Ether group enhances lipophilicity; single chloride reduces solubility.
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride 2-(Trifluoromethyl)phenyl C₁₃H₁₅ClF₃NO 301.72 Hydrochloride 1311254-76-8 Bulky CF₃ group introduces steric hindrance; electron-withdrawing effects.
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride Oxadiazole-pyridine hybrid C₁₄H₁₃ClN₄O 288.74 Hydrochloride 1803587-16-7 Oxadiazole ring improves metabolic stability; extended conjugation.

*Hypothetical values inferred from analogs due to lack of direct data.

Key Structural and Functional Differences

Pyridine Positional Isomerism: The target compound’s pyridin-2-ylmethyl group differs from the pyridin-3-yl analog in .

Substituent Effects: Aminomethyl (): Introduces a primary amine, increasing polarity and hydrogen-bonding capacity, which could enhance aqueous solubility but reduce membrane permeability .

Salt Form :

  • Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility in aqueous media compared to hydrochloride salts (), which may influence bioavailability and formulation strategies.

Heterocyclic Modifications :

  • The oxadiazole ring in ’s compound introduces rigidity and metabolic stability, traits valuable in kinase inhibitors or antimicrobial agents .

Physicochemical Implications

  • Molecular Weight : Compounds with lower molecular weights (e.g., 217.13 g/mol in ) may exhibit better pharmacokinetic profiles, while bulkier analogs (e.g., 301.72 g/mol in ) could face challenges in diffusion.
  • Bioactivity : While direct activity data is unavailable, substituents like pyridine (), oxadiazole (), and thiazole () are associated with diverse bioactivities, including antiviral, anticancer, and antibacterial effects.

Biological Activity

[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride, with the CAS number 1402232-62-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C12H20Cl2N2OC_{12}H_{20}Cl_2N_2O and is categorized under specialty materials. Its structure features a pyridine ring and an oxane moiety, which are critical for its biological interactions.

Antiproliferative Effects

Research indicates that derivatives of pyridinyl compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.03 to 3.3 μM in breast cancer cells expressing cytochrome P450 (CYP) 1A1, demonstrating strong selectivity and efficacy against these cells . The mechanism involves cell cycle arrest in the G2/M phase and disruption of microtubule dynamics, which are critical for cancer cell proliferation.

CompoundCell LineIC50 (μM)Mechanism of Action
PYRAIB-SOMCF7 (CYP1A1+)0.03 - 3.3Cell cycle arrest, microtubule disruption
[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamineVariousTBDTBD

Neuroprotective Activity

The compound may also possess neuroprotective properties. Studies on related pyridinyl compounds indicate their involvement in modulating inflammatory pathways in neurodegenerative diseases. Activation of the NLRP3 inflammasome has been linked to chronic brain diseases, where certain pyridinyl derivatives may mitigate neuroinflammation by influencing cytokine release and cellular signaling pathways .

Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of pyridinyl compounds, [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine derivatives were tested against several breast cancer cell lines. The results revealed that these compounds effectively inhibited cell growth, particularly in CYP1A1-positive cells. The study utilized the sulforhodamine B (SRB) assay to determine IC50 values and confirmed that structural modifications enhanced water solubility without compromising biological activity .

Study 2: Neuroinflammation Modulation

Another investigation focused on the role of pyridinyl compounds in modulating neuroinflammatory responses. The findings suggested that these compounds could reduce the expression of pro-inflammatory cytokines and promote a shift from a pro-inflammatory to a homeostatic state in microglial cells, which is crucial for managing neurodegenerative conditions .

Q & A

Basic: What are the standard synthetic routes for [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride, and what critical parameters influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, pyridine derivatives can react with oxane-based intermediates under reflux in polar solvents like DMF or DMSO . Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may degrade heat-sensitive intermediates.
  • Catalyst selection : Palladium or nickel catalysts enhance reductive amination efficiency .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating the dihydrochloride salt .
    Yield optimization requires balancing stoichiometry, solvent polarity, and reaction time .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, lab coat) in a fume hood. If skin contact occurs, rinse immediately with water and seek medical advice for persistent irritation .
  • Stability testing : Monitor via HPLC every 3–6 months; degradation products like pyridine oxides may form under humid conditions .

Advanced: How can researchers resolve contradictions in NMR data when characterizing the compound?

Answer:
Contradictions often arise from tautomerism or salt-form variations. Strategies include:

  • Multi-nuclear NMR : Use ¹³C and DEPT-135 to distinguish between protonated and quaternary carbons, especially near the pyridine ring .
  • pH adjustment : Analyze the free base form (neutral pH) versus dihydrochloride (acidic conditions) to resolve splitting patterns .
  • Cross-validation : Compare with high-resolution mass spectrometry (HRMS) and IR data to confirm functional groups .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • pH adjustment : Solubilize in buffered saline (pH 4–5) where the dihydrochloride salt is most stable .
  • Surfactants : Polysorbate-80 (0.01–0.1%) can improve dispersion in cell culture media .

Basic: What analytical techniques confirm the compound’s purity and structure?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is acceptable for most studies .
  • Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺) and isotopic pattern matching the formula .
  • Elemental analysis : Validate chloride content (theoretical ~24.3% for dihydrochloride) via titration or ion chromatography .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo studies?

Answer:
Discrepancies may stem from pharmacokinetic factors or metabolite interference. Methodological approaches include:

  • Metabolite profiling : Use LC-MS/MS to identify active or inhibitory metabolites in plasma .
  • Protein binding assays : Measure free drug concentration using equilibrium dialysis; high plasma protein binding reduces in vivo efficacy .
  • Dose adjustment : Apply allometric scaling (e.g., mg/kg vs. body surface area) to correlate in vitro IC₅₀ with in vivo doses .

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